molecular formula C5H5BrF2N2 B2926186 5-Bromo-2-(1,1-difluoroethyl)-1H-imidazole CAS No. 1785475-96-8

5-Bromo-2-(1,1-difluoroethyl)-1H-imidazole

Cat. No. B2926186
CAS RN: 1785475-96-8
M. Wt: 211.01
InChI Key: IZXDHIKORUPHIG-UHFFFAOYSA-N
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Description

“5-Bromo-2-(1,1-difluoroethyl)pyridine” is a compound that has a molecular formula of C7H6BrF2N and a molecular weight of 222.03 g/mol . It appears as a colorless to yellow liquid .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(1,1-difluoroethyl)pyridine” includes a pyridine ring with a bromine atom at the 5th position and a 1,1-difluoroethyl group at the 2nd position .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Bromo-1H-imidazole derivatives can be efficiently synthesized through palladium-catalyzed arylation reactions. These reactions are highly selective and yield various aryl-1H-imidazoles and diaryl-1H-imidazoles (Bellina, Cauteruccio, & Rossi, 2007).
  • A regioselective synthesis method for 4,5-diaryl-1-methyl-1H-imidazoles, including cytotoxic derivatives, uses Pd-catalyzed direct C-5 arylation. This method is efficient for synthesizing imidazoles with various aryl groups (Bellina, Cauteruccio, Fiore, & Rossi, 2008).

Applications in Catalysis and Chemical Reactions

  • Halogenated imidazoles, including 5-bromo-1-alkylimidazole derivatives, are used in Cu-catalyzed amidation, leading to new chiral imidazole catalysts for kinetic resolution of secondary alcohols (Wang, Zhang, Xie, & Zhang, 2014).
  • The synthesis of complex arylated imidazoles demonstrates that C-H bonds in imidazoles are versatile functionalities, useful in various catalytic methods and for synthesizing diverse imidazole structures (Joo, Touré, & Sames, 2010).

Anticancer and Antimicrobial Properties

  • Some 5-bromo-imidazole derivatives exhibit significant anticancer activity, particularly against leukemic cancer cell lines. This indicates their potential in developing novel cancer therapies (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).
  • Imidazoles, including brominated derivatives, have broad applications in clinical medicine due to their antimicrobial properties. Novel imidazole compounds have shown potential as potent antimicrobial agents (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

Role in Photochemical and Magnetic Studies

  • Ruthenium complexes with axial imidazole/DMSO ligands, including 5-bromo-N-methylimidazole, have been studied for their activity as water oxidation catalysts. These complexes demonstrate significant structural and activity variations based on the nature of axial ligands (Wang, Duan, Stewart, Pu, Liu, Privalov, & Sun, 2012).
  • Bisthienylethene-cobalt(II) complexes with 5-bromo-phenyl-4,5-bis(2,5-dimethyl(3-thienyl))-1H-imidazole exhibit unique photochromic behavior and slow magnetic relaxation, indicating their multifunctional nature for potential applications in molecular electronics (Cao, Wei, Li, & Gu, 2015).

Safety and Hazards

The safety data for “5-Bromo-2-(1,1-difluoroethyl)pyridine” is currently unavailable online . It’s always important to handle chemicals with care and use appropriate safety measures.

properties

IUPAC Name

5-bromo-2-(1,1-difluoroethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c1-5(7,8)4-9-2-3(6)10-4/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXDHIKORUPHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(N1)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1,1-difluoroethyl)-1H-imidazole

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